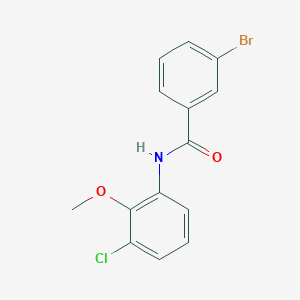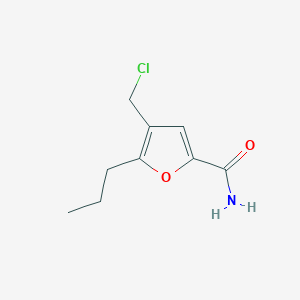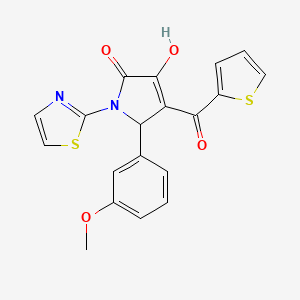![molecular formula C25H23BrN4O2S B14944932 N-(2-bromo-4-methylphenyl)-2-({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14944932.png)
N-(2-bromo-4-methylphenyl)-2-({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)-2-({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the bromo and methyl groups: These groups can be introduced through halogenation and alkylation reactions.
Attachment of the sulfanylacetamide moiety: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromo group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on the compound’s structure and the biological system being studied. For example, it may inhibit enzyme activity or bind to specific receptors to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazole derivatives with different substituents. Examples include:
- 1,2,4-triazole-3-thiol derivatives
- 1,2,4-triazole-3-carboxamide derivatives
Uniqueness
N-(2-bromo-4-methylphenyl)-2-({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Eigenschaften
Molekularformel |
C25H23BrN4O2S |
|---|---|
Molekulargewicht |
523.4 g/mol |
IUPAC-Name |
N-(2-bromo-4-methylphenyl)-2-[[5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H23BrN4O2S/c1-17-11-13-21(20(26)15-17)27-24(32)16-33-25-29-28-23(30(25)19-8-3-2-4-9-19)14-12-18-7-5-6-10-22(18)31/h2-11,13,15,31H,12,14,16H2,1H3,(H,27,32) |
InChI-Schlüssel |
LSYIJAAMQNNAIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CCC4=CC=CC=C4O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14944863.png)

![1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14944871.png)
![ethyl (2E)-3-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B14944884.png)
![7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14944894.png)

![3-(4-Methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)urea](/img/structure/B14944903.png)

![2-[1-(3-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B14944916.png)
![N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-fluorobenzamide](/img/structure/B14944919.png)
![2-[(2-Bromobenzyl)sulfanyl]-5-chloro[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14944923.png)
![1-[(4-tert-butylphenyl)sulfonyl]-2-[(2-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14944924.png)

![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14944938.png)
